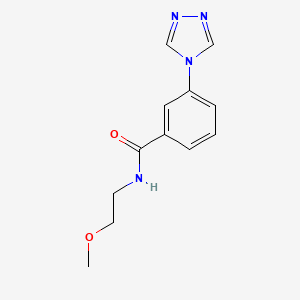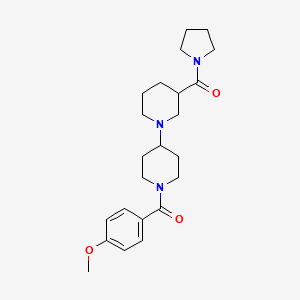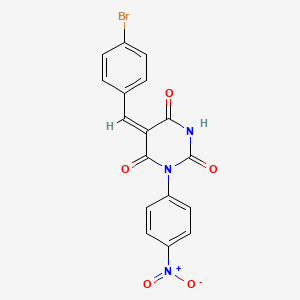
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as MTEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTEB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide may exert its anti-inflammatory effects by inhibiting the NF-κB pathway. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The anti-fungal activity of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is thought to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. In addition, N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-fungal activity against various strains of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential therapeutic applications. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-inflammatory, anti-cancer, and anti-fungal activity, making it a promising candidate for further research. However, one limitation of using N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to further investigate its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Another direction is to study the mechanism of action of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in order to better understand its biochemical and physiological effects. Additionally, future studies could focus on the optimization of the synthesis method for N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and the development of safer and more effective derivatives of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Synthesemethoden
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been synthesized using various methods, including the reaction of 4H-1,2,4-triazole-3-thiol with 2-chloroethyl methyl ether, followed by the reaction with 3-amino-N-(4-chlorophenyl)benzamide. Another method involves the reaction of 4H-1,2,4-triazole-3-thiol with 2-chloroethyl methyl ether, followed by the reaction with 3-nitro-N-(4-chlorophenyl)benzamide, which is then reduced to N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide using a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Studies have shown that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-fungal activity against various strains of fungi.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-6-5-13-12(17)10-3-2-4-11(7-10)16-8-14-15-9-16/h2-4,7-9H,5-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNSJRGYJFZMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)


![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)